molecular formula C15H28N2O3 B2547344 Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1909316-78-4

Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2547344
CAS No.: 1909316-78-4
M. Wt: 284.4
InChI Key: NTQBEWXIIVZYIN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a cyclopropylmethyl group, an amino group, a hydroxymethyl group, and a piperidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine as the core structure.

  • Functionalization: The piperidine ring is functionalized with a hydroxymethyl group through a reaction with formaldehyde.

  • Introduction of Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction.

  • Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl carbamate to form the tert-butyl ester.

  • Final Steps: The final steps involve purification and characterization of the compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxymethyl group to a carboxylic acid.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group in the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like cyclopropylmethyl bromide and bases such as sodium hydride (NaH) are employed.

Major Products Formed:

  • Oxidation Products: Piperidine-1-carboxylic acid derivatives.

  • Reduction Products: Reduced piperidine derivatives.

  • Substitution Products: Cyclopropylmethyl-substituted piperidines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

  • Piperidine derivatives: Piperidine and its various substituted analogs.

  • Cyclopropylmethyl compounds: Other cyclopropylmethyl-substituted molecules.

  • Hydroxymethyl compounds: Compounds containing hydroxymethyl groups in different chemical environments.

This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing chemical and biological sciences.

Properties

IUPAC Name

tert-butyl 4-(cyclopropylmethylamino)-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-8-6-15(11-18,7-9-17)16-10-12-4-5-12/h12,16,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQBEWXIIVZYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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